molecular formula C17H16O4 B2955661 (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid CAS No. 512809-38-0

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B2955661
CAS No.: 512809-38-0
M. Wt: 284.311
InChI Key: PJOWRUHHQOQDQD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is an organic compound characterized by a phenyl group substituted with a methoxy group and a phenoxymethyl group, attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenoxymethyl bromide.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-methoxybenzaldehyde and phenoxymethyl bromide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The intermediate undergoes a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 4-methoxy-3-(phenoxymethyl)benzaldehyde or 4-methoxy-3-(phenoxymethyl)benzoic acid.

    Reduction: Formation of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]propan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. The compound may also interact with antioxidant pathways, neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

  • 4-methoxy-3-(phenoxymethyl)benzoic acid
  • 4-methoxy-3-(phenoxymethyl)benzaldehyde
  • (2E)-3-[4-methoxyphenyl]prop-2-enoic acid

Comparison:

  • Uniqueness: (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of both the methoxy and phenoxymethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles due to the specific substituents on the phenyl ring.
  • Biological Activity: The combination of functional groups may confer distinct biological activities, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOWRUHHQOQDQD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.